Septicine

Descripción

Historical Discovery and Initial Characterization

Septicine was first isolated by Russel from Ficus septica, a plant belonging to the Moraceae family. tandfonline.com Since its initial discovery, this compound has been identified in various other plant species, including Tylophora indica, Tylophora crebriflora, Tylophora ovata, and Ficus fistulosa. tandfonline.comnih.govnih.govscience-line.comnottingham.ac.uk The compound's structure was elucidated through spectroscopic analysis, revealing its distinct molecular framework. nih.govresearchgate.net

Both enantiomers of this compound, the dextrorotatory ((+)-septicine) and levorotatory ((–)-septicine), have been isolated from natural sources. tandfonline.com For instance, (+)-septicine has been found in Tylophora asthmatica and Ficus fistulosa, while the first enantioselective synthesis of (–)-septicine was reported in 1969. tandfonline.comresearchgate.net The chemical properties of this compound have been well-documented, providing a foundation for further synthetic and medicinal studies.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| PubChem CID | 10763252 nih.gov |

| Molecular Formula | C₂₄H₂₉NO₄ nih.gov |

| Molecular Weight | 395.5 g/mol nih.gov |

| IUPAC Name | (8aR)-6,7-bis(3,4-dimethoxyphenyl)-1,2,3,5,8,8a-hexahydroindolizine nih.gov |

| Synonyms | 42922-10-1, (R)-Septicine nih.gov |

Classification within Seco-Phenanthroindolizidine Alkaloids

This compound is classified as a seco-phenanthroindolizidine alkaloid. tandfonline.com This classification denotes a specific subgroup of indolizidine alkaloids characterized by an "opened" or cleaved phenanthrene (B1679779) ring system, which distinguishes them from the fused ring structure of phenanthroindolizidine alkaloids like tylophorine (B1682047). tandfonline.com

Biogenetically, this compound is considered a precursor to the phenanthroindolizidine alkaloids. tandfonline.com The structural relationship between these two classes of compounds is a key area of interest in natural product chemistry, highlighting the biosynthetic pathways within the plant kingdom. The isolation of both this compound and phenanthroindolizidine alkaloids from the same plant sources, such as Tylophora ovata and Ficus fistulosa, supports this biosynthetic link. nih.govnottingham.ac.ukresearchgate.net

Significance in Natural Product Chemistry and Medicinal Research

The unique structure and biological importance of this compound have made it a compelling target for synthetic chemists. tandfonline.com Numerous synthetic approaches have been developed for both racemic and enantiomerically pure forms of this compound, reflecting its significance as a model compound in the development of new synthetic methodologies. tandfonline.comresearchgate.net

In medicinal research, this compound has demonstrated a wide array of promising biological activities. Research has indicated its potential anti-inflammatory, antiviral, and anticancer properties. tandfonline.comresearchgate.net Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HCT 116 (colon cancer) and MCF-7 (breast cancer). researchgate.netresearchgate.netthieme-connect.com Its anti-inflammatory effects have been linked to the suppression of nitric oxide production. nih.govresearchgate.netthieme-connect.com Furthermore, this compound has been investigated for its anthelmintic activity against parasites like Ascaridia galli. science-line.com These findings underscore the potential of this compound as a lead compound for the development of new therapeutic agents.

Table 2: Natural Sources of this compound

| Plant Species | Family |

|---|---|

| Ficus septica tandfonline.comnih.govneist.res.in | Moraceae |

| Ficus fistulosa nottingham.ac.ukresearchgate.net | Moraceae |

| Tylophora indica tandfonline.comscience-line.com | Asclepiadaceae |

| Tylophora ovata nih.govresearchgate.netthieme-connect.com | Asclepiadaceae |

| Tylophora crebriflora tandfonline.com | Asclepiadaceae |

| Tylophora asthmatica tandfonline.com | Asclepiadaceae |

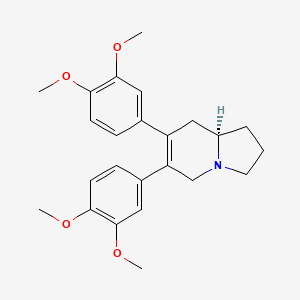

This compound is a chemical compound classified as an indolizine (B1195054) alkaloid. Its structure features a hexahydroindolizine core substituted with two 3,4-dimethoxyphenyl groups. ajol.info this compound has the molecular formula C₂₄H₂₉NO₄ and a molecular weight of 395.5 g/mol . nih.gov Its PubChem Compound ID (CID) is 10763252. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8aR)-6,7-bis(3,4-dimethoxyphenyl)-1,2,3,5,8,8a-hexahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4/h7-10,12-13,18H,5-6,11,14-15H2,1-4H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMHNOVMTJDCLE-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(CN3CCCC3C2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(CN3CCC[C@@H]3C2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444567 | |

| Record name | septicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42922-10-1 | |

| Record name | septicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Natural Occurrence, and Structural Elucidation of Septicine

Isolation Methodologies The isolation of septicine from plant material typically involves a combination of extraction and chromatographic purification techniques.ajol.inforesearchgate.netscience-line.comacademicjournals.orgresearchgate.net

Chromatographic Purification Strategies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of natural products, including alkaloids like this compound. researchgate.netexplorationpub.comnih.gov Preparative HPLC is particularly useful for isolating compounds on a microgram to milligram scale. researchgate.net The separation in HPLC is achieved based on differences in the properties of the compounds, such as size, charge, or hydrophobicity, depending on the mode of chromatography used (e.g., size-exclusion, ion-exchange, or reversed-phase). nih.gov

In the isolation of alkaloids, including this compound, from plant extracts, various chromatographic processes are employed, and HPLC often serves as a crucial final purification step. researchgate.netnottingham.ac.uk For instance, in the investigation of Tylophora ovata, preparative HPLC was utilized for the further purification of alkaloid-enriched fractions. researchgate.net Similarly, preparative HPLC has been used to purify phenanthroindolizidine alkaloids, including this compound, from Tylophora indica leaf extract after initial column chromatography. science-line.comnih.gov HPLC chromatograms with UV detection are used to monitor and identify alkaloids based on their retention times. science-line.com

Structural Characterization and Stereochemical Assignment

The structural characterization of this compound and related alkaloids is typically achieved through a combination of spectroscopic techniques. researchgate.netnottingham.ac.uk These methods provide detailed information about the molecular structure, functional groups, and connectivity of the compound. clariant.comhyphadiscovery.com

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a fundamental tool for determining the structure of organic molecules like this compound. tandfonline.comscience-line.comhyphadiscovery.comacs.orgnd.edu NMR provides information about the different types of protons and carbons in the molecule and their connectivity. hyphadiscovery.comnd.edu

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS), is used to determine the molecular weight and elemental composition of this compound, as well as to provide fragmentation patterns that help in piecing together the structure. tandfonline.comscience-line.comclariant.comnih.gov Combining NMR and MS data is a powerful approach for accurate structure elucidation. clariant.comnih.gov Other spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy can also provide complementary information about the functional groups and conjugated systems present in this compound. tandfonline.comresearchgate.netnottingham.ac.uk

For example, the structures of new this compound-type alkaloids isolated from Ficus fistulosa were established by spectroscopic data interpretation, including NMR and MS. researchgate.netnottingham.ac.uk The identification and verification of phenanthroindolizidine alkaloids from Tylophora indica, including this compound, were performed using ¹H-NMR, ¹³C-NMR, and HRMS spectroscopy, with the spectral data compared to established standards. science-line.comnih.gov

Detailed spectroscopic data, such as ¹H and ¹³C NMR spectra, are crucial for confirming the structure of synthesized or isolated this compound. tandfonline.comacs.org

Determination of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of chiral molecules like this compound is a critical aspect of structural characterization. This compound contains a defined atom stereocenter. nmppdb.com.ng

Methods for determining stereochemistry include spectroscopic techniques and chemical correlations. For instance, the absolute configurations of enantiomers can be established using experimental and calculated Electronic Circular Dichroism (ECD) data. researchgate.net X-ray diffraction analysis can also provide definitive information about the solid-state structure and stereochemistry. researchgate.net

In some cases, chemical transformations and comparisons with compounds of known stereochemistry are used. For example, oxidative coupling of (–)-septicine has been shown to afford (R)-(–)-tylophorine, which helped in confirming the absolute stereochemistry of (–)-septicine. The enantioselective synthesis of (–)-septicine has also been reported, and based on this synthesis, the (–)-enantiomer was assigned the R configuration. acs.org

The structural stereochemistry and geometries of isolated alkaloids, including this compound, have been determined using chiroptical techniques and comparison with available standard samples. nih.gov

Biosynthesis and Biogenetic Relationships of Septicine

Proposed Biosynthetic Pathways of Septicine

The biosynthetic pathway to this compound is understood to originate from two primary amino acid precursors: L-ornithine and L-tyrosine (or L-phenylalanine). These precursors provide the fundamental carbon skeletons that assemble to form the characteristic diaryl-substituted indolizidine core of this compound.

The proposed pathway can be summarized as follows:

Formation of the Pyrrolidine (B122466) Ring : L-ornithine is converted into its decarboxylated form, putrescine. Putrescine then undergoes oxidative deamination to yield 4-aminobutanal, which spontaneously cyclizes to form the key intermediate, Δ¹-pyrroline.

Formation of the Aryl Side Chains : Two C6-C2 units are derived from the aromatic amino acid L-tyrosine (or L-phenylalanine). Through a series of metabolic steps including transamination, decarboxylation, and hydroxylation/methylation, these amino acids are converted into substituted phenylacetic acid or phenylacetaldehyde (B1677652) derivatives, such as 3,4-dimethoxyphenylacetaldehyde.

Condensation and Cyclization : The core structure is assembled through a series of condensations. Biomimetic synthesis studies suggest a plausible route where (3,4-dimethoxybenzoyl)acetic acid condenses with Δ¹-pyrroline to form a β-amino ketone intermediate. thieme-connect.com This intermediate then undergoes a further condensation with a second aryl unit, 3,4-dimethoxyphenylacetaldehyde, followed by cyclization, rearrangement, and reduction steps to yield the final this compound structure. thieme-connect.com

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Molecule | Role in this compound Structure |

|---|---|

| L-Ornithine | Source of the five-membered pyrrolidine ring core of the indolizidine system. |

| L-Tyrosine | Source of the two C6-C2 substituted phenyl units attached to the indolizidine core. |

| L-Phenylalanine | An alternative aromatic amino acid precursor to the C6-C2 phenyl units. |

Key Enzymatic Steps in Seco-Phenanthroindolizidine Formation

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, several key enzyme types have been identified or implicated through tracer studies and knowledge of related pathways.

Diamine Oxidase (DAO) : This enzyme (EC 1.4.3.6) is crucial for the initial step in converting the ornithine-derivative putrescine into Δ¹-pyrroline. DAO catalyzes the oxidative deamination of putrescine to produce 4-aminobutanal, which then undergoes spontaneous intramolecular cyclization to form Δ¹-pyrroline. nih.govmdpi.comoup.comnih.gov This copper-containing enzyme is widespread in plants, particularly in rapidly growing tissues. mdpi.com

Tyrosine Aminotransferase (TAT) : TAT (EC 2.6.1.5) is a pyridoxal (B1214274) phosphate-dependent enzyme that initiates the conversion of L-tyrosine into its corresponding arylpyruvic acid (4-hydroxyphenylpyruvic acid). oup.commdpi.comnih.gov This is a critical first step in generating the C6-C2 aryl units required for the this compound skeleton. oup.com Subsequent enzymatic modifications, including decarboxylation and methylation, produce the activated aryl precursors needed for condensation.

Condensation and Cyclization Enzymes : The specific enzymes responsible for the condensation of Δ¹-pyrroline with the two aryl units and the subsequent cyclization to form the indolizidine ring are not yet characterized. However, these steps are believed to be enzyme-mediated to ensure stereochemical control. Biomimetic syntheses have shown that these reactions can proceed under physiological conditions, supporting the proposed biosynthetic pathway. thieme-connect.comresearchgate.net

Biogenetic Precursor Role of this compound to Phenanthroindolizidine Alkaloids (e.g., Tylophorine)

This compound is widely recognized as the direct biogenetic precursor to the pentacyclic phenanthroindolizidine alkaloids, most notably tylophorine (B1682047). The conversion of the seco- (broken ring) structure of this compound into the fused phenanthrene (B1679779) ring system of tylophorine is a critical and definitive step in the biosynthesis of this important class of compounds.

The key transformation is an intramolecular oxidative coupling reaction. In this step, the two pendant dimethoxyphenyl rings of this compound are coupled through a phenol-coupling mechanism to form the rigid, planar phenanthrene core. This reaction effectively "closes" the open structure of this compound to create the fifth ring of tylophorine. While the specific plant enzyme has not been isolated, this type of transformation is typically catalyzed by cytochrome P450 monooxygenases in plant secondary metabolism. wikipedia.orgmdpi.commdpi.comnih.gov These heme-containing enzymes are known to perform a wide variety of oxidative reactions, including the intramolecular coupling of phenolic rings to construct complex alkaloid skeletons. nih.gov Synthetic chemists have successfully mimicked this biological reaction using powerful oxidizing agents like vanadium(V) oxyfluoride (VOF₃) or thallium(III) trifluoroacetate (B77799) to convert this compound into tylophorine, lending strong support to this proposed biogenetic link. nih.gov

In Vitro Culture Systems for Biosynthetic Studies

The study of this compound and tylophorine biosynthesis has been significantly advanced by the use of plant in vitro culture systems. These techniques allow for controlled investigation of metabolic pathways and the production of these valuable alkaloids without relying on the collection of wild plants.

Callus and Suspension Cultures : Callus cultures of Tylophora indica, initiated from explants like leaves on nutrient media such as Murashige and Skoog (MS) medium, have been established. nih.govresearchgate.net These undifferentiated cell masses can be transferred to liquid media to create cell suspension cultures, which provide a uniform system for studying biosynthesis. Researchers can feed these cultures with labeled precursors (e.g., ¹⁴C-labeled ornithine or phenylalanine) to trace their incorporation into the final alkaloid products.

Hairy Root Cultures : A particularly effective method for producing these alkaloids is through hairy root cultures, induced by the genetic transformation of plant tissues with Agrobacterium rhizogenes. nih.govnih.govbotanyjournals.commdpi.com These transformed roots are genetically stable, exhibit rapid growth in hormone-free media, and often produce secondary metabolites at levels comparable to or even higher than the parent plant. nih.govmdpi.com Studies on T. indica hairy roots have confirmed their capacity to produce tylophorine. nih.govnih.gov

Elicitation : To enhance the low yields often obtained in culture, researchers employ a strategy called elicitation. Elicitors are biotic or abiotic substances that trigger defense responses in the plant cells, often leading to a significant increase in the production of secondary metabolites. jmb.or.kruned.ac.cririspublishers.com Studies have shown that applying elicitors like salicylic (B10762653) acid, chitosan (B1678972), or salts of heavy metals (e.g., cadmium chloride) to Tylophora cell cultures can boost the accumulation of these alkaloids. beilstein-journals.orglookchem.com

Table 2: Summary of Findings from In Vitro Culture Studies of Tylophora Alkaloids

| In Vitro System | Key Findings | References |

|---|---|---|

| Callus/Suspension Culture | Established from Tylophora indica leaf explants; used to study precursor incorporation and test elicitors. | nih.govresearchgate.net |

| Hairy Root Culture | Induced using Agrobacterium rhizogenes (e.g., A4 strain); demonstrated stable and continuous production of tylophorine in hormone-free liquid media. | nih.govnih.govmdpi.com |

| Elicitation | Application of elicitors like chitosan and cadmium chloride to in vitro cultures of T. indica enhanced the production of secondary metabolites. | beilstein-journals.orglookchem.com |

Compound List

Chemical Synthesis of Septicine and Its Analogues

Total Synthesis Approaches for Racemic Septicine

The synthesis of racemic this compound has been an area of considerable research, with various strategies being developed. researchgate.net A general and notable route for preparing racemic phenanthroindolizidine alkaloids, including this compound, involves the use of 1,3-dipolar cycloadditions with cyclic nitrones as a key strategic element. researchgate.net This approach provides a reliable method for constructing the core indolizidine skeleton, which is then further elaborated to the final pentacyclic structure of this compound. researchgate.net While numerous racemic syntheses have been reported, many serve as foundational work for more complex enantioselective campaigns. researchgate.netpku.edu.cnrsc.orgnih.gov

Enantioselective Total Synthesis of this compound

Achieving stereocontrol to produce single enantiomers of this compound is a primary goal in its synthesis, leading to the development of sophisticated asymmetric strategies.

Asymmetric Induction Strategies

Asymmetric induction is fundamental to enantioselective synthesis, where a chiral feature in the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. ub.edumdpi.com This principle is leveraged to create specific stereocenters with high enantioselectivity. thieme.de In the context of this compound synthesis, asymmetric induction is achieved by introducing a chiral influence that directs the formation of the desired enantiomer. ub.edu For instance, in the synthesis of (-)-septicine, the stereochemistry is controlled early in the sequence through the addition of an organometallic reagent to a pyridinium (B92312) salt bearing a chiral group, thereby setting the absolute configuration of the subsequent intermediates. researchgate.net

Chiral Auxiliary and Organocatalytic Methodologies

Chiral Auxiliary Methodologies

A powerful method for inducing asymmetry involves the temporary attachment of a chiral auxiliary to a substrate. ub.edujlu.edu.cn This auxiliary directs the stereochemistry of a reaction and is later removed. jlu.edu.cnacs.org A landmark asymmetric synthesis of (-)-septicine employed this strategy effectively. researchgate.net In this route, the chloroformate of (-)-trans-2-(α-cumyl)cyclohexanol was used as a chiral auxiliary. researchgate.net This auxiliary was attached to a pyridine (B92270) precursor to form a chiral 1-acylpyridinium salt, which then directed the diastereoselective addition of a Grignard reagent to yield a dihydropyridone with high stereocontrol. researchgate.net

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a significant tool in asymmetric synthesis. While a direct organocatalytic total synthesis of this compound has not been prominently reported, the strategy has been successfully applied to the synthesis of its analogues. A key example is the synthesis of the diarylindolizidine alkaloid (+)-fistulopsine B, which features an organocatalytic ketone-nitrostyrene Michael addition as the pivotal step for establishing stereochemistry. researchgate.net This demonstrates the potential of organocatalytic methods for constructing the complex frameworks of this compound-related alkaloids.

Use of Enantiopure Intermediates (e.g., N-Acyldihydropyridones)

The use of enantiopure building blocks, often derived from the "chiral pool" or prepared via asymmetric methods, is a cornerstone of modern total synthesis. Enantiopure N-acyldihydropyridones have proven to be exceptionally versatile intermediates in the synthesis of alkaloids. researchgate.netpku.edu.cn The asymmetric synthesis of (-)-septicine by Comins and coworkers is a principal example of this approach. researchgate.netrsc.org The synthesis commenced with the creation of a diastereomerically pure N-acyldihydropyridone. researchgate.net This key intermediate, containing the necessary stereochemical information, was then elaborated through a series of steps including oxidative cleavage, reduction, cyclization, and cross-coupling to furnish (-)-septicine in a concise and highly stereocontrolled manner. researchgate.net This work established N-acyldihydropyridones as powerful and reliable synthons for constructing indolizidine alkaloids. researchgate.net

Development of Key Synthetic Methodologies

The pursuit of this compound has also spurred the application and development of powerful synthetic reactions capable of forming the key structural motifs of the target molecule.

Intramolecular Coupling Reactions (e.g., McMurry Coupling)

The McMurry reaction, which involves the reductive coupling of two carbonyl groups to form an alkene using a low-valent titanium reagent, is a powerful tool for forming rings. A total synthesis of (+)-septicine was successfully achieved using an intramolecular McMurry coupling as the key ring-forming step. researchgate.net In this convergent synthesis, a diketone precursor was constructed and then subjected to McMurry coupling conditions (TiCl₄, Zn) to efficiently form the central double bond and complete the indolizidine skeleton of this compound. This strategy, which originated from L-glutamic acid as the chiral source, highlights the utility of the McMurry reaction in complex natural product synthesis.

Table 1: Key Intermediates in the Enantioselective Synthesis of (-)-Septicine via N-Acyldihydropyridone

| Compound Name | Structure | Role in Synthesis | Reference |

|---|---|---|---|

| (-)-trans-2-(R-cumyl)cyclohexanol | Chiral Auxiliary | Introduces chirality and directs diastereoselective addition. | researchgate.net |

| Diastereomerically pure dihydropyridone 7 | Intermediate | Key enantiopure building block after asymmetric addition. | researchgate.net |

| Alcohol 6 | Intermediate | Product of oxidative cleavage and reduction of the dihydropyridone. | researchgate.net |

| Indolizidinone 9 | Intermediate | Formed via cyclization of the alcohol derivative. | researchgate.net |

Table 2: Key Reaction in the Total Synthesis of (+)-Septicine

| Reaction | Reagents | Function | Yield | Reference |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| (-)-Septicine |

| (+)-Septicine |

| (±)-Septicine |

| (-)-trans-2-(R-cumyl)cyclohexanol |

| (+)-Fistulopsine B |

| L-Glutamic acid |

| Titanium tetrachloride (TiCl₄) |

| Zinc (Zn) |

| N-acyldihydropyridone |

Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues are driven by the goal of exploring structure-activity relationships (SAR) and developing new compounds with potentially enhanced or novel biological activities. nih.gov A primary principle is the modification of the core this compound scaffold to understand how structural changes influence its properties. For instance, considerable synthetic effort has been directed toward phenanthoindolizidine alkaloids, a class to which this compound belongs, due to their wide range of biological properties, including antitumor activity. acs.org

Key design strategies include:

Scaffold Modification and Diversification: Synthetic routes are often designed to be flexible, allowing for the creation of a diverse library of analogues. The gold-catalyzed cascade reaction, for example, enables the construction of various 1,6-annulated 2-pyridone and 2,3-annulated 4-pyrimidinone skeletons, which are common in bioactive natural products. sci-hub.se

Bio-inspired Design: Nature-inspired analogues are designed by combining structural motifs from known bioactive compounds. For example, stilbene (B7821643) analogues containing a thiazole (B1198619) moiety were designed to find new antitumor drug leads. sioc-journal.cn This principle can be applied to this compound by incorporating different aromatic or heterocyclic systems.

Stereochemical Control: As the biological activity of chiral molecules often depends on their absolute configuration, a key design principle is the development of enantioselective syntheses. acs.orgthieme-connect.com The synthesis of specific enantiomers, such as (–)-septicine, allows for the precise determination of the stereochemistry required for biological function. acs.org

Reduction of Derivatives: Adhering to principles of green chemistry, modern synthetic designs aim to reduce the use of protecting groups and other derivatives to create more efficient and environmentally benign processes. acs.org The use of highly specific enzymes or chemoselective catalysts can eliminate the need for protection/deprotection steps. acs.org

A variety of synthetic routes have been developed to access modified this compound scaffolds and its analogues. These methods offer different levels of complexity, stereocontrol, and applicability for creating diverse derivatives.

N-Acyldihydropyridones as Building Blocks: A concise and highly stereoselective asymmetric synthesis of (–)-septicine has been achieved using enantiopure 2,3-dihydro-4-pyridones as key building blocks. acs.orgthieme-connect.com This route starts with the addition of a Grignard reagent to a 1-acylpyridinium salt, yielding a diastereomerically pure dihydropyridone. acs.org Subsequent steps, including oxidative cleavage and reduction, lead to an indolizidinone intermediate, which is then converted to the final alkaloid. acs.org This method demonstrates excellent stereocontrol over multiple steps. thieme-connect.com

Intramolecular McMurry Coupling: The total synthesis of (+)-septicine has been accomplished using an intramolecular McMurry coupling reaction to construct the indolizidine ring. tandfonline.com This approach utilizes L-glutamic acid as a chiral starting material (a chiron approach), ensuring the desired stereochemistry in the final product. tandfonline.comresearchgate.net

Palladium-Catalyzed Cross-Coupling: For the late-stage functionalization of scaffolds, palladium-catalyzed cross-coupling reactions are a powerful tool. This strategy allows for the introduction of various substituents onto a pre-formed core structure. nih.gov For instance, in the synthesis of amlexanox (B1666007) analogues, substituents were added late in the sequence via cross-coupling reactions on bromo precursors, enabling the efficient development of a structure-activity relationship (SAR). nih.gov This approach is highly applicable for creating a library of this compound derivatives with diverse aromatic substitutions.

Radical-Based Synthesis: Radical-based methods are particularly useful for preparing 6-aryl or 6-alkylphenanthridine derivatives, which share a core structural element with some this compound analogues. beilstein-journals.org These syntheses often proceed under mild conditions and can be used to form biaryl motifs through processes like homolytic aromatic substitution. beilstein-journals.org

Table 2: Overview of Synthetic Routes to this compound and Analogues

| Synthetic Route | Key Reaction/Intermediate | Key Features | Target |

|---|---|---|---|

| Cascade Reaction | Gold(I)-Catalyzed Hydroamination/Cycloisomerization | High efficiency, step-economy, good functional group tolerance. sci-hub.setandfonline.com | (±)-Septicine sci-hub.se |

| Asymmetric Synthesis | Enantiopure N-Acyldihydropyridones | High degree of stereocontrol, concise. acs.orgthieme-connect.com | (–)-Septicine acs.org |

| Chiron Approach | Intramolecular McMurry Coupling | Uses a chiral pool starting material (L-glutamic acid). tandfonline.comresearchgate.net | (+)-Septicine tandfonline.com |

| Late-Stage Functionalization | Palladium-Catalyzed Cross-Coupling | Allows for rapid diversification of analogues for SAR studies. nih.gov | Modified Scaffolds |

Preclinical Pharmacological and Molecular Biological Investigations of Septicine

In Vitro Cellular Activity Profiles

Septicine, a phenanthroindolizidine alkaloid, has been the subject of various preclinical studies to determine its therapeutic potential. These investigations have primarily focused on its activity at the cellular level, revealing significant antiproliferative, cytotoxic, and anti-inflammatory properties.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

This compound and alkaloids of the same class have demonstrated notable growth inhibition across a range of human cancer cell lines. Research indicates that these compounds possess cytotoxic effects against various cancer types, including those of the breast, lung, and colon, as well as leukemia. rsc.org The growth inhibitory power of this compound and related compounds is often quantified by the GI₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

| Compound Type | Cancer Cell Line Panel | GI₅₀ Values (µM) | Reference |

|---|---|---|---|

| This compound and related alkaloids | HONE-1 (Nasopharyngeal), NUGC-3 (Gastric), HepG2 (Liver), SF-268 (CNS), MCF-7 (Breast), NCI-H460 (Lung) | 0.004 - 24.2 | rsc.org |

| This compound-type alkaloids (Fistulopsines A and B) | Human Brain Glioblastoma (U87MG), Lung Adenocarcinoma (A549), Colorectal Adenocarcinoma (HT-29) | Data reported as active, specific GI₅₀ not detailed in snippet. | nih.gov |

The GI₅₀ value is the concentration of a drug that causes 50% inhibition of cell growth. cancer.gov Lower values indicate higher potency.

The antiproliferative effects of this compound-type alkaloids are linked to their ability to interfere with the cell cycle. Studies on related alkaloids and extracts containing them show that they can induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. nih.govuni-duesseldorf.de Evidence suggests that these compounds often cause cells to accumulate in the G1 phase, preventing them from entering the S phase where DNA replication occurs. uni-duesseldorf.deresearchgate.net This G1 arrest is reportedly achieved through the downregulation of key cell cycle regulatory proteins, such as cyclins. uni-duesseldorf.de For instance, research on the related phenanthroindolizidine alkaloids has demonstrated a reduction in cyclins essential for G1 progression and the G1/S transition. uni-duesseldorf.de While the precise impact of this compound on individual cyclins and cyclin-dependent kinases (CDKs) requires further elucidation, the existing data on related compounds strongly suggest that modulation of the G1/S checkpoint is a primary mechanism of its antiproliferative activity. uni-duesseldorf.decore.ac.uk

Beyond halting proliferation, this compound and associated alkaloids are capable of inducing programmed cell death, or apoptosis, in cancer cells. core.ac.ukresearchgate.net The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it eliminates malignant cells. frontiersin.org Morphological changes characteristic of apoptosis, such as cell membrane blebbing and cell shrinkage, have been observed in cancer cells treated with this compound-type alkaloids. core.ac.ukresearchgate.net

One of the proposed mechanisms for this pro-apoptotic activity is the induction of DNA damage. researchgate.net Studies have shown that extracts containing these alkaloids can cause both single and double-strand breaks in the DNA of cancer cells, a catastrophic event that typically triggers the apoptotic cascade. researchgate.net While the specific apoptotic pathways activated by this compound—such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways and the involvement of specific caspases—are still under detailed investigation, its ability to trigger apoptosis is a key component of its cytotoxic profile. researchgate.netmdpi.com

Cancer development and progression are often driven by the aberrant activation of specific signaling pathways. nih.govdovepress.com Preclinical research suggests that the anticancer effects of this compound's parent alkaloid class, the phenanthroindolizidines, are connected to the modulation of these critical pathways. A key target is the Nuclear Factor-kappaB (NF-κB) signaling pathway, which plays a pivotal role in inflammation, cell survival, and proliferation and is often constitutively active in cancer cells. nih.govdovepress.comnih.gov Studies on related alkaloids have shown they can inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκB. uni-duesseldorf.de This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes that promote tumor growth and survival. uni-duesseldorf.dedovepress.com Other related pathways, such as the PI3K/Akt and MAPK signaling networks, are also reported to be modulated by these alkaloids, indicating a multi-targeted approach to disrupting cancer cell signaling. researchgate.net

Research to pinpoint the direct molecular targets of this compound and its analogs is ongoing. In silico computational studies have identified Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway often upregulated in cancers, as a potential direct target of this compound. researchgate.netresearchgate.net These studies predict a strong binding affinity between this compound and COX-2, suggesting a mechanism for both its anti-inflammatory and potential anticancer effects. researchgate.netresearchgate.net

Furthermore, research on the closely related alkaloid, tylophorine (B1682047), has used biotinylated probes to identify direct cellular binding partners. oncotarget.com This work successfully identified caprin-1 as a direct cellular target. oncotarget.com Tylophorine's binding to caprin-1 was found to repress the expression of oncogenic proteins like c-Myc and cyclin D2. oncotarget.com While this target has not been confirmed for this compound directly, the structural similarity suggests that it may share cellular targets with other tylophorine-related compounds.

Modulation of Specific Oncogenic Signaling Cascades

Anti-inflammatory Mechanisms

This compound and its analogs exhibit significant in vitro anti-inflammatory activities. nih.gov A primary mechanism is the suppression of nitric oxide (NO) production in RAW264.7 macrophage cells that have been stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.gov The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is a key part of this effect. researcher.life

As mentioned previously, in silico studies have provided strong evidence that this compound directly interacts with the COX-2 enzyme. researchgate.netresearchgate.net COX-2 is responsible for the synthesis of prostaglandins, which are central mediators of inflammation. unizik.edu.ng The molecular docking analyses revealed that this compound has a high binding affinity for COX-2, even stronger than the conventional non-steroidal anti-inflammatory drug (NSAID) Diclofenac. researchgate.netresearchgate.net This suggests that direct inhibition of COX-2 is a plausible mechanism for this compound's anti-inflammatory action.

| Assay | Mechanism | Key Finding | Reference |

|---|---|---|---|

| NO Production Inhibition in RAW264.7 cells | Inhibition of iNOS activity | IC₅₀ values for this compound and its analogs range from 84 nM to 20.6 µM. | nih.gov |

| In Silico Molecular Docking | Binding to Cyclooxygenase-2 (COX-2) | Binding energy of -9.45 kcal/mol, stronger than Diclofenac (-8.49 kcal/mol). | researchgate.netresearchgate.net |

The IC₅₀ value is the concentration of a substance required to inhibit a given biological process by 50%. Lower values indicate greater potency.

Suppression of Nitric Oxide Production

This compound, a phenanthroindolizidine alkaloid, has demonstrated notable anti-inflammatory properties in preclinical studies, primarily through its ability to suppress the production of nitric oxide (NO). nih.govplos.orgfrontiersin.orgresearchgate.net Nitric oxide is a critical signaling molecule and a key mediator in the inflammatory process; its overproduction is associated with the pathophysiology of various inflammatory diseases. nih.govnih.gov

Investigations involving alkaloids isolated from the leaves and stems of Tylophora ovata, including this compound and its analogs, have shown potent in vitro anti-inflammatory effects. nih.govfrontiersin.org These compounds were evaluated for their ability to inhibit nitric oxide production in RAW 264.7 macrophage cells stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), a standard model for inducing an inflammatory response. nih.govplos.orgfrontiersin.org The collective group of eleven alkaloids, which included this compound, exhibited inhibitory activity with IC₅₀ values (the concentration required to inhibit 50% of the biological activity) ranging from 84 nM to 20.6 µM. nih.govplos.orgfrontiersin.orgresearchgate.net This demonstrates a significant capacity to quell a key aspect of the inflammatory cascade at the cellular level. nih.gov The structure-activity relationship studies of these related alkaloids consistently point to the suppression of NO production as a central mechanism of their anti-inflammatory action. researchgate.netnih.gov

Table 1: In Vitro Anti-inflammatory Activity of Alkaloid Group Including this compound

| Assay | Cell Line | Stimulants | Measured Effect | IC₅₀ Value Range | Reference |

| Anti-inflammatory | RAW 264.7 Macrophages | LPS and IFN-γ | Suppression of Nitric Oxide (NO) Production | 84 nM - 20.6 µM | nih.gov, frontiersin.org, researchgate.net |

Regulation of Inflammatory Mediators and Cytokines

The inflammatory response is a complex process orchestrated by a host of chemical messengers, including cytokines. thefreedictionary.compsu.edunih.gov Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) are pivotal in initiating and amplifying the inflammatory cascade. thefreedictionary.compsu.edufrontiersin.org Preclinical research indicates that the therapeutic potential of certain alkaloids is linked to their ability to modulate these crucial mediators.

Studies on Tylophora alkaloids, the chemical class to which this compound belongs, have revealed direct effects on cytokine production. For instance, research on tylophorine-based compounds demonstrated an ability to inhibit the production of TNF-α in RAW 264.7 macrophages. plos.org Furthermore, a specific tylophorine derivative was found to decrease the phosphorylation of both TNF-α and IL-12. plos.org In another study, a mixture of alkaloids from Tylophora indica was shown to suppress the production of IL-2, a cytokine crucial for T-cell proliferation. frontiersin.org These findings suggest that the anti-inflammatory profile of this alkaloid class extends beyond NO suppression to include the regulation of key pro-inflammatory cytokines. plos.orgplos.org

Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

To exert their effects on a cell, inflammatory stimuli activate intracellular signaling pathways that culminate in the expression of pro-inflammatory genes. mdpi.commdpi.com Among the most critical of these are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net The ability of a compound to interfere with these pathways is a key indicator of its potential as an anti-inflammatory agent.

Research into the molecular mechanisms of Tylophora alkaloids indicates that their anti-inflammatory actions are linked to the modulation of these specific signaling cascades. nih.govplos.orgplos.org One study focusing on the structure-activity relationships of several Tylophora alkaloids found that the NF-κB pathway was the most sensitive target, being inhibited by all tested compounds. nih.gov This suggests a common mechanism of action for this class of molecules. Further evidence comes from studies on Tylophora indica extracts, which contain this compound, showing they inhibit the nuclear expression of NF-κB and AP-1 (a downstream component of the MAPK pathway) in activated microglial cells. plos.org Additionally, related alkaloids have been shown to inhibit the p38 MAPK signaling pathway. plos.org The inhibition of these pathways prevents the translocation of transcription factors to the nucleus, thereby blocking the synthesis of inflammatory mediators like NO and various cytokines. mdpi.com

Antimicrobial Efficacy and Mechanisms

This compound has been identified as having a spectrum of antimicrobial properties, showing efficacy against various bacterial and fungal pathogens. researchgate.net

Antibacterial Activity (e.g., Gram-positive bacteria)

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. thefreedictionary.com In vitro studies have confirmed its inhibitory effects against several Gram-positive species, including Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus. thefreedictionary.complos.org

The compound's efficacy also extends to some Gram-negative bacteria. thefreedictionary.com Research has shown that this compound possesses activity against Pseudomonas aeruginosa. thefreedictionary.com Findings regarding its effect on Escherichia coli have been mixed, with one study reporting no inhibition while another, using a this compound-enriched fraction, noted significant inhibitory action. This same enriched fraction was also effective against Salmonella typhi and multiple strains of Helicobacter pylori. The mechanism of action is believed to involve the disruption of essential bacterial processes, characteristic of alkaloid compounds.

Table 2: Antibacterial Spectrum of this compound and this compound-Enriched Fractions

| Bacterial Species | Gram Stain | Activity Reported | Reference |

| Bacillus subtilis | Positive | Yes | thefreedictionary.com, plos.org, |

| Staphylococcus aureus | Positive | Yes | thefreedictionary.com, plos.org, |

| Micrococcus luteus | Positive | Yes | thefreedictionary.com, plos.org, |

| Pseudomonas aeruginosa | Negative | Yes | thefreedictionary.com,,, |

| Escherichia coli | Negative | Conflicting | , |

| Salmonella typhi | Negative | Yes | |

| Helicobacter pylori | Negative | Yes |

Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for its effectiveness against fungal pathogens. Studies have shown that pure this compound, as well as extracts containing it, exhibit antifungal activity against a range of fungi.

Specifically, this compound has been reported to inhibit the growth of Aspergillus niger, Aspergillus fumigatus, and Trichoderma viride. thefreedictionary.complos.org Research using a this compound-enriched fraction also demonstrated significant inhibitory effects against the opportunistic yeast Candida albicans. However, another study analyzing a different sub-fraction containing this compound did not observe activity against C. albicans, indicating that the concentration or presence of other compounds may influence the outcome.

Table 3: Antifungal Spectrum of this compound

| Fungal Species | Activity Reported | Reference |

| Aspergillus niger | Yes | thefreedictionary.com, plos.org, |

| Aspergillus fumigatus | Yes | thefreedictionary.com, plos.org, |

| Trichoderma viride | Yes | thefreedictionary.com, plos.org, |

| Candida albicans | Conflicting | , |

Antiviral Activity

The antiviral potential of this compound and related alkaloids represents a significant area of research. Studies have identified that this compound exhibits antiviral activity against the transmissible gastroenteritis virus (TGEV). thefreedictionary.complos.org TGEV is a member of the coronavirus family, suggesting that this compound's mechanism of action may be relevant to this important class of viruses. The broader class of phenanthroindolizidine alkaloids, to which this compound belongs, has been noted for potent antiviral activity against several coronaviruses, highlighting the potential of these natural compounds in the development of new antiviral strategies.

Antiamoebic Activity

This compound, an indolizidine alkaloid, has been identified as a compound with potential antiamoebic properties. Research into phenanthroindolizidine alkaloids, a class of compounds to which this compound is related, has demonstrated activity against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. Studies have investigated the structure-activity relationships of these alkaloids, comparing their efficacy to the established antiamoebic drug, emetine. rjpponline.orgcapes.gov.br The antiamoebic activity of phenanthroindolizidine alkaloids is a documented feature of this class of compounds, suggesting that this compound shares this therapeutic potential. researchgate.net

While direct and extensive studies quantifying the specific IC50 value of pure this compound against E. histolytica are not widely available in the reviewed literature, the consistent reporting of antiamoebic effects within this alkaloid group underscores its relevance. rjpponline.orgpsu.edu The activity is often attributed to the unique structural features of the phenanthroindolizidine skeleton. rjpponline.org

Anthelmintic Activity

This compound has demonstrated notable anthelmintic activity in preclinical in vitro studies. As a constituent of Tylophora indica, its efficacy against various helminths has been investigated. One study focused on the synergistic effects of phenanthroindolizidine alkaloids from Tylophora indica, including this compound, against the poultry roundworm Ascaridia galli. science-line.com

In this research, a mixture of five alkaloids, including tylophorinidine, tylophorine, this compound, tylophorinol, and antofine, exhibited a potent synergistic effect, leading to complete and rapid anthelmintic action at a concentration of 500 µg/mL. science-line.com This mixture also demonstrated a 92.67% inhibition of egg embryonation, surpassing the efficacy of the conventional anthelmintic drug piperazine (B1678402) citrate. science-line.com

Another study investigated the in vitro anthelmintic activity of a methanolic extract of Tylophora indica leaves, which contains this compound, against Haemonchus contortus, a common gastrointestinal nematode in livestock. jusst.orgresearchgate.net The extract showed significant, concentration-dependent activity, achieving 100% mortality of the worms at a concentration of 50 mg/mL after 6 hours of exposure. jusst.orgresearchgate.net

Table 1: In Vitro Anthelmintic Activity of Tylophora indica Methanolic Extract against Haemonchus contortus

| Concentration (mg/mL) | Mortality Rate after 6 hours |

| 50 | 100% |

| 25 | 90% |

| 12.5 | 80% |

Data sourced from studies on the methanolic extract of Tylophora indica, which contains this compound. jusst.orgresearchgate.net

These findings highlight the potential of this compound, both individually and in combination with other related alkaloids, as a promising candidate for the development of new anthelmintic agents. science-line.com

Disruption of Microbial Metabolic Processes (e.g., cell wall synthesis, nucleic acid synthesis)

Other antibiotics, like polymyxins, target the bacterial membrane, disrupting its integrity. lumenlearning.com It has been noted that some alkaloids may inhibit protein and nucleic acid synthesis, although the specific targets may differ between analogues. rjpponline.org Given that this compound has been identified as having antimicrobial properties, it is plausible that it may interfere with key metabolic pathways in susceptible microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. researchgate.netresearchgate.net However, further targeted research is necessary to elucidate the exact molecular mechanisms by which this compound exerts its antimicrobial effects.

Immunomodulatory Effects at the Cellular Level

This compound and related alkaloids from plants such as Tylophora indica have been shown to possess immunomodulatory properties. rjpponline.orgpsu.edu These effects are characterized by the ability to alter or regulate the immune response, which can be beneficial in conditions involving hyperinflammation or immunosuppression. nih.gov The immunomodulatory actions of these alkaloids are believed to occur at the cellular level, influencing the function of various immune cells. rjpponline.org

Studies on alkaloid mixtures from Tylophora indica have demonstrated an inhibitory effect on cellular immune responses. rjpponline.orgpsu.edu For instance, these alkaloids have been shown to suppress the production of Interleukin-2 (IL-2), a key cytokine in the proliferation and activation of T-lymphocytes. rjpponline.org At higher concentrations, this inhibition of IL-2 production contributes to a cytostatic effect. psu.edu Conversely, at lower concentrations, these alkaloids have been observed to augment Concanavalin A-induced lymphoproliferation by enhancing IL-2 production, indicating a biphasic and concentration-dependent effect. rjpponline.orgpsu.edu

Furthermore, the alkaloids can influence macrophage activity. rjpponline.orgpsu.edu The inhibition of proliferation at higher concentrations is partly attributed to the activation of macrophages, which then exert a cytostatic effect. psu.edu This modulation of key immune cells and their cytokine production points to the potential of this compound to fine-tune the immune response. nih.gov Sepsis, a condition characterized by a dysregulated immune response, involves both hyper-inflammatory and immunosuppressive phases, making immunomodulatory agents a topic of significant research interest. nih.gov

Glycoprotein (B1211001) and Glycosidase Inhibition Studies

This compound belongs to the indolizidine class of alkaloids, which are well-known for their ability to inhibit glycosidases. researchgate.net Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates and glycoconjugates, playing a crucial role in various biological processes, including glycoprotein processing. unifi.it The inhibition of these enzymes can have profound effects on cell-cell recognition, viral replication, and tumor metastasis. researchgate.net

The inhibitory activity of indolizidine alkaloids is often attributed to their structural resemblance to the oxocarbenium ion transition state of the glycosidase-catalyzed reaction. The nitrogen atom in the indolizidine ring, being protonated at physiological pH, mimics the positive charge of this transition state.

While direct studies on this compound's inhibitory activity against a wide range of glycosidases are not extensively detailed in the available literature, the general potent glycosidase inhibitory activity is a hallmark of this alkaloid family. researchgate.net For instance, other indolizidine alkaloids like castanospermine (B190763) and swainsonine (B1682842) are powerful inhibitors of α- and β-glucosidases and mannosidases, respectively. nih.gov This inhibition disrupts the trimming of N-linked oligosaccharide chains on glycoproteins, a critical step in their maturation and function. nih.gov Given its structural class, this compound is presumed to share this inhibitory potential, though further specific enzymatic assays are required to determine its precise inhibitory profile and potency against various glycosidases. researchgate.netunifi.it

In Vivo Preclinical Models for Mechanistic Elucidation

Animal Models for Anti-inflammatory Mechanism Research (e.g., paw edema models)

The anti-inflammatory properties of this compound and its analogues have been investigated using in vivo preclinical models, with the rat paw edema model being a prominent example. researchgate.net This model is widely used to assess the efficacy of potential anti-inflammatory agents. Inflammation is induced by injecting an irritant, such as carrageenan or histamine, into the paw of a rodent, causing measurable swelling (edema). researchgate.net The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.

In a study investigating phenanthroindolizidine and this compound alkaloids isolated from Tylophora ovata, several of these compounds, including tylophovatine C and (+)-tylophorine, demonstrated potent in vivo anti-inflammatory activities in a rat paw edema model. researchgate.net These alkaloids were shown to suppress nitric oxide production in lipopolysaccharide-stimulated RAW264.7 cells in vitro, suggesting a mechanism related to the inhibition of inflammatory mediators. researchgate.net

The use of such animal models is crucial for dissecting the complex pathophysiology of inflammation and evaluating potential therapies in a controlled setting. frontiersin.org These models allow for the investigation of the temporal progression of the inflammatory response and the effects of interventions on various inflammatory mediators. nih.gov

Animal Models for Antiproliferative and Antitumor Mechanism Studies

A comprehensive review of published scientific literature reveals a conspicuous absence of in vivo studies utilizing animal models to specifically investigate the antiproliferative and antitumor mechanisms of this compound or its direct analogues like fistulopsines. The research on this compound-type alkaloids has, to date, been predominantly confined to laboratory-based in vitro experiments.

While related classes of alkaloids, such as the phenanthroindolizidine alkaloid Tylophorine, have been assessed in in vivo tumor models, these findings cannot be directly extrapolated to this compound due to structural and potential mechanistic differences. researchgate.net For instance, a study on Tylophorine demonstrated its ability to inhibit angiogenesis and tumor growth in an Ehrlich ascites carcinoma model in vivo. researchgate.net

However, for this compound-type alkaloids, the scientific consensus points towards a need for future research in this area. Multiple sources discussing the in vitro findings for compounds like fistulopsines explicitly state that further in vivo and animal model studies are necessary to validate their potential as anticancer agents. researchgate.net This highlights that the transition from cell-based assays to whole-organism studies has not yet been documented in accessible scientific literature.

Exploration of In Vivo Pharmacodynamics and Target Engagement

The study of pharmacodynamics involves understanding the relationship between a drug's concentration in the body and its observed effect over time. europa.euwikipedia.org Target engagement studies are crucial to confirm that a drug is interacting with its intended molecular target within a living system to produce a therapeutic effect. pelagobio.comnih.gov

Given the lack of in vivo antitumor studies for this compound and its direct analogues, there is consequently no published data on their in vivo pharmacodynamics or target engagement in the context of cancer. Research into these critical aspects of drug development is contingent upon the establishment of relevant animal models and the demonstration of in vivo efficacy. Without these foundational studies, key parameters such as the drug's absorption, distribution, metabolism, excretion (ADME), and its direct interaction with cellular targets in a complex biological environment remain unknown.

In Vitro Antiproliferative Findings

The primary body of research on this compound-type alkaloids comes from in vitro studies, which have provided initial insights into their biological activity. These studies have primarily focused on their effects on the proliferation of various cancer cell lines.

Two notable this compound-type alkaloids, Fistulopsine A and Fistulopsine B , isolated from the plant Ficus fistulosa, have shown growth-inhibitory activities against human colon carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines. researchgate.netresearchgate.net The mechanism underlying this activity appears to be the induction of cell cycle arrest, primarily at the G1 phase, which prevents the cells from proceeding to DNA synthesis and division. researchgate.netresearchgate.net It is noteworthy that this effect was reported to be transient and did not induce apoptosis (programmed cell death). researchgate.net

The table below summarizes the key in vitro findings for these compounds.

| Compound | Cell Line | In Vitro Activity (GI₅₀) | Observed Mechanism | Citation |

| Fistulopsine A | HCT 116 (Colon) | 2.37 μM | G1 Phase Cell Cycle Arrest | researchgate.net |

| MCF-7 (Breast) | 3.45 μM | G1 Phase Cell Cycle Arrest | researchgate.net | |

| Fistulopsine B | HCT 116 (Colon) | 5.96 μM | G1 Phase Cell Cycle Arrest | researchgate.net |

| MCF-7 (Breast) | 7.04 μM | G1 Phase Cell Cycle Arrest | researchgate.net |

Additionally, some research has explored the synergistic potential of alkaloid extracts from Ficus species. One study indicated that these extracts could enhance the antiproliferative effects of tocotrienols on certain cancer cell lines, suggesting a potential for combination therapy approaches that warrant further investigation. nih.gov

Analytical and Bioanalytical Research Methodologies for Septicine

Chromatographic Methods for Quantification in Research Samples

Chromatography plays a crucial role in isolating and quantifying septicine from various research samples. Different chromatographic techniques offer varying degrees of separation power and are often coupled with sensitive detectors for accurate analysis.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC), an advanced form of Thin Layer Chromatography (TLC), is utilized for the analysis of natural compounds, including those found in plant extracts. researchgate.netijrpb.com HPTLC allows for the simultaneous processing of multiple samples on a single plate, offering advantages such as precise sample application and the ability to use different detection methods. ijrpb.com While TLC is useful for qualitative and quantitative analysis, HPTLC provides enhanced separation efficiency and shorter analysis times. ijrpb.comyoutube.com

In research involving Tylophora indica, a plant known to contain this compound, HPTLC has been employed for phytochemical analysis and quantification of compounds like α-amyrin. researchgate.netmdpi.com Although the direct application of HPTLC specifically for this compound quantification in Tylophora indica is not explicitly detailed in the search results, the technique's use for analyzing other constituents in this plant suggests its potential applicability for this compound analysis, particularly for fingerprinting and semi-quantitative analysis. researchgate.netmdpi.com The method involves applying samples to silica (B1680970) plates and developing them with a suitable mobile phase, followed by scanning at specific wavelengths for detection and quantification. mdpi.com

Gas Chromatography–Mass Spectrometry (GC–MS)

Gas Chromatography–Mass Spectrometry (GC–MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. filab.frmeasurlabs.com It involves separating components of a sample based on their boiling points and interaction with a stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer. filab.frmeasurlabs.com GC-MS is suitable for analyzing samples in gaseous, liquid, or solid states, provided the compounds are sufficiently volatile or can be made volatile through derivatization. filab.frmeasurlabs.com

GC-MS has been used in the phytochemical profiling of methanolic extracts from Tylophora indica, where this compound was identified along with other compounds. mdpi.com This indicates that GC-MS is a viable method for detecting and potentially quantifying this compound in plant extracts. The technique is particularly useful for complex mixtures and can provide both qualitative and quantitative information. filab.frmeasurlabs.com

Liquid Chromatography–Mass Spectrometry (LC–MS)

Liquid Chromatography–Mass Spectrometry (LC–MS) is a widely used technique for the separation and analysis of a broad range of compounds, including those that are less volatile or non-volatile, which might not be suitable for GC-MS. measurlabs.com LC-MS couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. measurlabs.com This combination offers high sensitivity, selectivity, and specificity, making it a primary tool in various fields, including pharmaceutical and natural product analysis. measurlabs.comcriver.commdpi.com

LC-MS, including LC-MS/MS (tandem mass spectrometry), has been extensively applied in the analysis of this compound and other alkaloids. Studies investigating Barteria nigritiana have utilized HPLC-DAD/MS techniques to identify constituents, including this compound, in bioactive fractions. ajol.infoajol.info This highlights the use of LC-MS in the identification of this compound during the purification and analysis of natural extracts. LC-MS/MS is particularly valuable for metabolite profiling and structural characterization due to its ability to provide detailed fragmentation information. criver.commdpi.com The technique allows for the detection of analytes at very low concentrations and can differentiate them from other compounds in complex biological matrices. criver.com

In the context of metabolite profiling, LC-MS/MS is a primary tool for identifying and characterizing metabolites of a compound of interest in biological samples. criver.commdpi.com This involves separating the parent compound and its metabolites by LC and then using MS/MS to obtain structural information based on fragmentation patterns. criver.commdpi.com

Spectroscopic Techniques for Metabolite Profiling in Biological Systems

Spectroscopic techniques, often in combination with chromatography, are essential for metabolite profiling and structural elucidation of compounds like this compound in biological systems. criver.commdpi.comiiste.org These techniques provide detailed information about the structure and quantity of metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly high-resolution MS (HRMS), are considered powerful analytical methods for metabolite identification, profiling, and structural elucidation. criver.commdpi.comiiste.org Combining these techniques optimizes sensitivity, resolution, and absolute structure determination. criver.com

Metabolite profiling involves identifying compound-related metabolites in complex biological samples. criver.com Spectroscopic methods, such as NMR and MS, are used to analyze these samples after appropriate preparation and often chromatographic separation. criver.commdpi.comiiste.org For instance, NMR spectroscopy, with its various one-dimensional and two-dimensional experiments (e.g., TOCSY, HSQC), can provide detailed structural information and identify metabolites even in complex mixtures. mdpi.comiiste.org

In studies involving the characterization of metabolites from sources like the bacterium Bacillus pumilus, techniques such as one- and two-dimensional NMR spectroscopy, along with mass spectrometry, were used to determine the structures of isolated secondary metabolites, including this compound. iomcworld.org This demonstrates the direct application of spectroscopic techniques for the structural elucidation of this compound from biological sources.

The combination of chromatographic separation (like LC or GC) with spectroscopic detection (like MS or NMR) is a common and effective approach for comprehensive metabolite profiling in biological systems. criver.commdpi.comiiste.org This integrated approach allows for the separation of individual components in a biological extract and subsequent detailed structural analysis and quantification of this compound and its potential metabolites.

| Technique | Application for this compound Analysis | Key Features |

| HPTLC | Phytochemical analysis, potential for fingerprinting and semi-quantification in plant extracts. researchgate.netmdpi.com | Simultaneous sample processing, precise application, various detection methods. ijrpb.com |

| GC-MS | Identification and potential quantification in plant extracts. mdpi.com | Separates volatile/semi-volatile compounds, provides qualitative and quantitative data. filab.frmeasurlabs.com |

| LC-MS (including LC-MS/MS) | Identification and quantification in natural extracts and biological samples, metabolite profiling, structural characterization. criver.commdpi.comajol.infoajol.info | High sensitivity and selectivity, suitable for non-volatile compounds, detailed structural information (MS/MS). measurlabs.comcriver.commdpi.com |

| Spectroscopic Techniques (NMR, MS) | Metabolite profiling, structural elucidation in biological systems. iomcworld.orgcriver.commdpi.comiiste.org | Provide detailed structural information, can be used in combination with chromatography. criver.commdpi.comiiste.org |

Future Directions and Translational Research Potential

Discovery of Novel Molecular Targets for Septicine's Activities

Identifying the specific molecular targets with which this compound interacts is crucial for understanding its biological effects and for the rational design of more potent and selective compounds. While some studies have explored the mechanisms of related phenanthroindolizidine alkaloids, the precise targets of this compound itself require further elucidation. Research utilizing advanced techniques, such as chemoproteomics and pull-down assays with modified this compound derivatives, can help pinpoint the proteins or pathways directly modulated by this compound. nih.govnih.gov Understanding these interactions at a molecular level is essential for developing this compound into a targeted therapeutic agent.

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Potency and Specificity

The rational design of this compound analogues involves using structural information and understanding of its interaction with biological targets to synthesize new compounds with improved pharmacological properties. This approach aims to enhance potency, reduce off-target effects, and potentially improve pharmacokinetic profiles. anr.frmdpi.comlongdom.org Structure-activity relationship (SAR) studies, which investigate how modifications to the chemical structure of this compound affect its biological activity, are fundamental to this process. researchgate.net By systematically altering different parts of the this compound molecule, researchers can identify key structural features responsible for its activity and design analogues with optimized therapeutic potential.

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the potential synergistic effects of this compound in combination with other bioactive compounds could lead to more effective therapeutic strategies. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. mdpi.comccohs.ca Studies on related phenanthroindolizidine alkaloids have shown synergistic anthelmintic activity when used in combination. science-line.comresearchgate.net Exploring similar combinations involving this compound could reveal enhanced efficacy against various diseases, potentially allowing for lower doses and reduced toxicity.

Application of Advanced Mechanistic Probes in Biological Systems

Advanced mechanistic probes are invaluable tools for dissecting the biological pathways and interactions influenced by this compound in complex biological systems. nih.govyoutube.comjanelia.org These probes, which can include fluorescently labeled this compound or reactive derivatives, allow researchers to visualize the compound's distribution, identify its binding partners, and monitor real-time cellular responses. nih.gov Applying such probes can provide deeper insights into the dynamic nature of this compound's interactions and the downstream effects on cellular processes, contributing to a more comprehensive understanding of its mechanism of action.

Biosynthetic Pathway Engineering for Sustainable Production and Diversification

This compound is a natural product isolated from plants. nih.gov Engineering the biosynthetic pathway responsible for this compound production in microorganisms or other host systems offers a promising route for sustainable and potentially more efficient production. frontiersin.orgdtu.dknih.govnih.govaist.go.jp This involves identifying the genes and enzymes involved in the plant's natural synthesis of this compound and then transferring and optimizing these pathways in a suitable microbial host like E. coli or yeast. frontiersin.orgdtu.dknih.gov Biosynthetic pathway engineering can not only lead to scalable and cost-effective production but also facilitate the generation of novel this compound derivatives through the manipulation of enzymatic steps, contributing to the diversification of this compound-based compounds for further research and development.

Q & A

Q. What are the standard analytical techniques for identifying and characterizing Septicine in natural or synthetic samples?

Methodological Answer: Utilize hyphenated techniques like HPLC-MS or GC-MS for initial identification, coupled with NMR (¹H, ¹³C) for structural elucidation. Quantitative analysis can be performed via UV-Vis spectrophotometry using validated calibration curves. Ensure purity assessments via elemental analysis and melting point determination . For reproducibility, document solvent systems, column specifications, and spectral acquisition parameters in detail .

Q. How can this compound be synthesized in laboratory settings, and what are the key purity benchmarks?

Methodological Answer: Synthesis typically involves [describe a generalized pathway, e.g., alkaloid isolation or heterocyclic condensation]. Monitor reaction progress via TLC or in-situ FTIR. Post-synthesis, purify using recrystallization (solvent selection: ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient). Purity thresholds should exceed 95% (HPLC), with characterization data (NMR, HRMS) cross-referenced against literature .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Employ cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (e.g., doxorubicin for anticancer screens). For enzyme inhibition studies, use kinetic assays (e.g., fluorescence-based protease assays). Normalize data to positive controls and report IC₅₀ values with 95% confidence intervals. Include triplicate runs and statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacological mechanisms be systematically resolved?

Methodological Answer: Apply triangulation by combining orthogonal methods:

- Biophysical assays (SPR, ITC) to measure binding affinity.

- Gene expression profiling (RNA-seq) to identify downstream targets.

- Molecular docking (AutoDock, Schrödinger) to predict binding poses. Discrepancies may arise from assay conditions (e.g., buffer pH, cofactors) or cell-line specificity. Cross-validate findings using knock-out models or isotopic labeling .

Q. What computational strategies are effective in modeling this compound’s structure-activity relationships (SAR)?

Methodological Answer: Combine DFT calculations (Gaussian, ORCA) for electronic properties with MD simulations (GROMACS) to assess conformational stability. Use QSAR models (DRAGON descriptors) to correlate substituent effects with bioactivity. Validate predictions via synthesis and testing of analogs .

Q. How should researchers design experiments to address this compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

Q. What interdisciplinary approaches enhance the study of this compound’s ecological roles or biosynthesis pathways?

Methodological Answer: Integrate:

- Metabolomics (LC-HRMS) to map biosynthetic intermediates.

- CRISPR-Cas9 gene editing in host organisms to silence putative biosynthetic genes.

- Isotopic tracing (¹³C-glucose) to track precursor incorporation. Collaborate with ecological modelers to assess environmental impacts .

Methodological Considerations for Data Interpretation

Q. What statistical frameworks are optimal for analyzing dose-response heterogeneity in this compound studies?

Methodological Answer: Use nonlinear regression (GraphPad Prism, R drc package) to fit sigmoidal curves. Account for heterogeneity via mixed-effects models (lme4 in R). For meta-analyses, apply random-effects models (RevMan) to aggregate data across studies, reporting I² statistics for inconsistency .

Q. How can researchers mitigate batch-to-batch variability in this compound isolation from natural sources?

Methodological Answer: Standardize extraction protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|